molecular formula C20H25N3O5S B5085502 methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate

methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate

Cat. No. B5085502
M. Wt: 419.5 g/mol
InChI Key: MMRXJLFMIQUSLL-UHFFFAOYSA-N
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Description

The compound of interest falls into the broader category of sulfonamide derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. These compounds often exhibit unique reactivity due to the presence of the sulfonamide group, which can significantly influence their molecular structure, synthesis pathways, and chemical behaviors.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of a sulfonamide bond by coupling an amine with a sulfonyl chloride under basic conditions. For complex molecules like "methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate", multistep synthetic routes may be employed, starting from simpler precursors and gradually introducing functional groups through various chemical reactions (Luo & Huang, 2004).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to aromatic or heteroaromatic rings. X-ray crystallography is a common technique used to elucidate the crystal structure, revealing information about the compound's geometry, bond lengths, and angles, which are crucial for understanding its reactivity and interactions (Sarojini et al., 2012).

properties

IUPAC Name

methyl 3-[[4-(diethylsulfamoyl)benzoyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-22(5-2)29(26,27)17-11-9-16(10-12-17)20(25)23(15-13-19(24)28-3)18-8-6-7-14-21-18/h6-12,14H,4-5,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXJLFMIQUSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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